molecular formula C12H11NO2 B11718766 Methyl 8-Methylquinoline-3-carboxylate

Methyl 8-Methylquinoline-3-carboxylate

Cat. No.: B11718766
M. Wt: 201.22 g/mol
InChI Key: JVBFZMFGINGTOA-UHFFFAOYSA-N
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Description

Methyl 8-Methylquinoline-3-carboxylate is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives are widely studied due to their potential therapeutic properties, including antibacterial, antimalarial, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-Methylquinoline-3-carboxylate typically involves the Friedländer condensation, a well-known method for constructing quinoline rings. This reaction involves the condensation of an aromatic o-aminoaldehyde or ketone with a carbonyl compound containing reactive α-methylene functionality . For example, the reaction between 2-amino-5-chlorobenzophenone and diethylmalonate in the presence of a catalytic amount of piperidine under reflux conditions can yield quinoline derivatives .

Industrial Production Methods

Industrial production methods for quinoline derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of metal catalysts, ionic liquids, or environmentally friendly solvents to improve yield and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-Methylquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like N-bromosuccinimide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce halogenated quinolines .

Scientific Research Applications

Methyl 8-Methylquinoline-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 8-Methylquinoline-3-carboxylate involves its interaction with various molecular targets and pathways. For example, it may inhibit bacterial enzymes or interfere with DNA replication in cancer cells. The exact mechanism depends on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 8-Methylquinoline-3-carboxylate include other quinoline derivatives such as:

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for studying structure-activity relationships in medicinal chemistry .

Biological Activity

Methyl 8-Methylquinoline-3-carboxylate is a derivative of the quinoline family, characterized by its unique structure which includes a methyl group at the 8-position and a carboxylate ester functional group at the 3-position. Its molecular formula is C12H11NO2C_{12}H_{11}NO_2. This compound has garnered attention due to its potential biological activities, including antimicrobial, antimalarial, and anticancer properties.

This compound appears as a yellow crystalline solid and is soluble in organic solvents such as ethanol and methanol. The structure of this compound influences its biological activity significantly due to the positioning of its functional groups.

Antimicrobial Activity

Quinoline derivatives, including this compound, are known for their antimicrobial properties . Research indicates that many quinolines exhibit antibacterial and antifungal activities. A comparative analysis of various quinoline derivatives shows that this compound demonstrates significant efficacy against several bacterial strains.

Comparative Table of Quinoline Derivatives

Compound NameAntimicrobial ActivityUnique Aspects
This compoundEffective against Gram-positive and Gram-negative bacteriaCarboxylate group enhances solubility
8-HydroxyquinolineBroad-spectrum antibacterialKnown for chelating metal ions
Ethyl 8-Methylquinoline-3-carboxylateModerate activityVariation in alkyl group affects reactivity
Quinoline-3-carboxylic acidLimited activityMore polar, affecting membrane permeability

Antimalarial Activity

This compound is structurally related to known antimalarial agents. Studies have shown that quinoline derivatives can inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. The mechanism involves the inhibition of hematin crystallization, which is crucial for the parasite's survival.

Antimalarial Efficacy

In vitro studies have reported that this compound exhibits micromolar potency against chloroquine-sensitive strains of P. falciparum, with IC50 values indicating effective inhibition at low concentrations.

Anticancer Properties

Research into the anticancer potential of this compound suggests that it may induce apoptosis in cancer cells. The compound's ability to interact with DNA and inhibit cell proliferation has been documented in various studies.

Case Studies

  • In vitro Study on Cancer Cell Lines : this compound was tested against several cancer cell lines, showing significant cytotoxic effects with an IC50 value in the low micromolar range.
  • Mechanism of Action : The compound appears to exert its effects through the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells.

Genotoxicity and Safety Profile

While some studies have indicated mutagenic potential, particularly in certain bacterial strains, comprehensive toxicity assessments are necessary to establish safety profiles for therapeutic use. Notably, this compound has not been classified as a carcinogen based on available data.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

methyl 8-methylquinoline-3-carboxylate

InChI

InChI=1S/C12H11NO2/c1-8-4-3-5-9-6-10(12(14)15-2)7-13-11(8)9/h3-7H,1-2H3

InChI Key

JVBFZMFGINGTOA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C=N2)C(=O)OC

Origin of Product

United States

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